REACTION_CXSMILES
|
[F:1][C:2]1([F:7])[CH2:6][CH2:5][NH:4][CH2:3]1.[Cl:8][C:9]1[CH:14]=[C:13](Cl)[N:12]=[CH:11][N:10]=1.CCN(C(C)C)C(C)C>O1CCOCC1>[Cl:8][C:9]1[CH:14]=[C:13]([N:4]2[CH2:5][CH2:6][C:2]([F:7])([F:1])[CH2:3]2)[N:12]=[CH:11][N:10]=1
|
Name
|
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
FC1(CNCC1)F
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
194 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was separated with flash chromatography (25+S Biotage, 20% EtOAc/pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)N1CC(CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 48.6% | |
YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |